molecular formula C15H20BrNO2 B3100160 N-Boc-3-(4-bromophenyl)cyclobutanamine CAS No. 1363166-45-3

N-Boc-3-(4-bromophenyl)cyclobutanamine

Cat. No.: B3100160
CAS No.: 1363166-45-3
M. Wt: 326.23 g/mol
InChI Key: QNAOUEYTGWGKAV-UHFFFAOYSA-N
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Description

N-Boc-3-(4-bromophenyl)cyclobutanamine, also known as tert-butyl N-[3-(4-bromophenyl)cyclobutyl]carbamate, is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(4-bromophenyl)cyclobutanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a [2+2] cycloaddition reaction, where two alkenes react to form a cyclobutane ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is added to the phenyl ring.

    Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(4-bromophenyl)cyclobutanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups such as alkyl, aryl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium iodide (NaI) or palladium catalysts (Pd/C) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenylcyclobutanamines.

Scientific Research Applications

N-Boc-3-(4-bromophenyl)cyclobutanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-3-(4-bromophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclobutane ring provides structural rigidity. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-(4-chlorophenyl)cyclobutanamine: Similar in structure but with a chlorine atom instead of bromine.

    N-Boc-3-(4-fluorophenyl)cyclobutanamine: Contains a fluorine atom in place of the bromine atom.

    N-Boc-3-(4-methylphenyl)cyclobutanamine: Features a methyl group instead of a halogen atom.

Uniqueness

N-Boc-3-(4-bromophenyl)cyclobutanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as halogen bonding and substitution. This makes it a versatile building block for the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

tert-butyl N-[3-(4-bromophenyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-8-11(9-13)10-4-6-12(16)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOUEYTGWGKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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